molecular formula C13H19ClN4O2S B11801451 1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine

1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine

Cat. No.: B11801451
M. Wt: 330.83 g/mol
InChI Key: ORDCJQMJSVZOAJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine is a complex organic compound that features a pyridine ring substituted with a chloro group, a pyrrolidin-1-ylsulfonyl group, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may bind to a receptor and block its activity, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19ClN4O2S

Molecular Weight

330.83 g/mol

IUPAC Name

1-(3-chloro-5-pyrrolidin-1-ylsulfonylpyridin-4-yl)piperazine

InChI

InChI=1S/C13H19ClN4O2S/c14-11-9-16-10-12(13(11)17-7-3-15-4-8-17)21(19,20)18-5-1-2-6-18/h9-10,15H,1-8H2

InChI Key

ORDCJQMJSVZOAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Cl

Origin of Product

United States

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